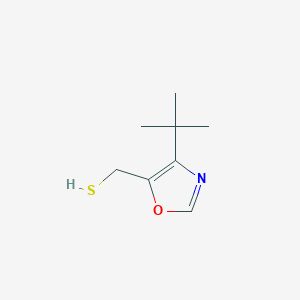
1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with an isopropyl group, a trifluoromethyl group, and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone typically involves the reaction of 2-(isopropyl(trifluoromethyl)amino)benzene with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonic acids.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Reduction: 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanol.
Oxidation: 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)acetic acid.
科学的研究の応用
1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to changes in the structure and function of proteins, enzymes, and other biomolecules, resulting in various biological effects.
類似化合物との比較
1-(2-(Isopropyl(trifluoromethyl)amino)phenyl)ethanone can be compared with other similar compounds such as:
2-Aminoacetophenone: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(2-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone:
1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H14F3NO |
|---|---|
分子量 |
245.24 g/mol |
IUPAC名 |
1-[2-[propan-2-yl(trifluoromethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H14F3NO/c1-8(2)16(12(13,14)15)11-7-5-4-6-10(11)9(3)17/h4-8H,1-3H3 |
InChIキー |
OFLUYAMFDPNEGO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1=CC=CC=C1C(=O)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)
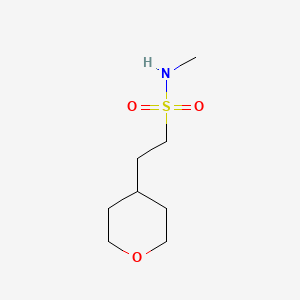


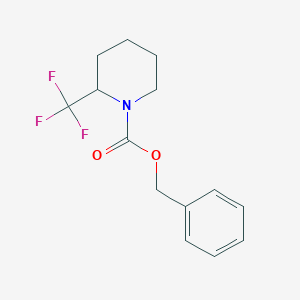

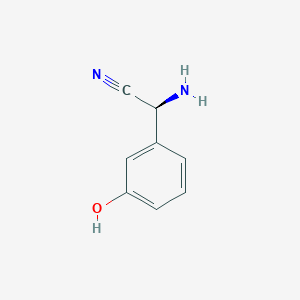
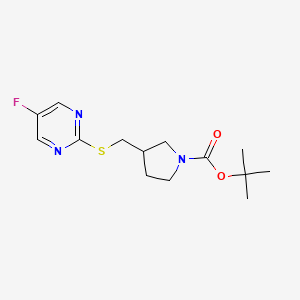


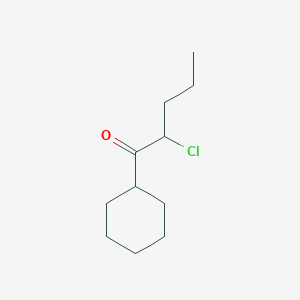

![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
